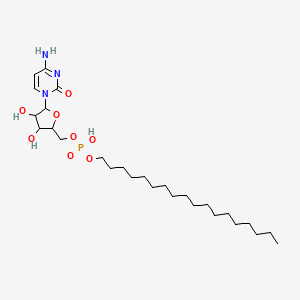

1-Arabinofuranosylcytosine-5'-stearylphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-Arabinofuranosylcytosine-5’-stearylphosphate involves the reaction of 1-β-D-arabinofuranosylcytosine with stearyl phosphate. One method includes using phospholipase D from Streptomyces sp. AA 586 in chloroform and water at 45°C for 6 hours, with sodium acetate buffer and CaCl₂ at pH 5.8 . This method yields a high purity product suitable for further applications.

Chemical Reactions Analysis

1-Arabinofuranosylcytosine-5’-stearylphosphate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the stearyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Profile

Fosteabine is characterized by its lipophilicity and resistance to deamination, which allows for prolonged systemic exposure to its active metabolite, cytarabine. The compound's pharmacokinetics have been extensively studied in clinical settings, demonstrating its ability to maintain therapeutic levels in plasma over extended periods.

Key Pharmacokinetic Findings

- Absorption: Fosteabine is administered orally, with studies showing significant plasma concentrations of stearyl-ara-CMP and its metabolites (ara-C and ara-U) detectable for up to 72 hours post-administration .

- Dosage: Initial studies utilized a starting dose of 100 mg/day, which was escalated based on patient tolerance and response .

- Metabolism: The metabolism of fosteabine involves the hydrolysis of the stearylphosphate moiety, releasing cytarabine that then incorporates into DNA during the S-phase of the cell cycle.

Clinical Applications

Fosteabine has been primarily investigated for its efficacy in treating various hematological malignancies:

Treatment of Myelodysplastic Syndromes (MDS)

A phase II study evaluated fosteabine in patients with MDS, including subtypes such as refractory anemia with excess blasts and chronic myelomonocytic leukemia. Among 62 evaluable patients:

- Complete Remission: Achieved by 2 patients.

- Good Response: Noted in 6 patients.

- Partial Response: Observed in 8 patients.

The overall response rate was approximately 25.8%, with responses typically occurring between 2 to 23 weeks after treatment initiation .

Acute Myeloid Leukemia (AML)

Fosteabine has shown promise in treating acute myeloid leukemia, with studies indicating effective management of disease symptoms and improvement in patient quality of life. The compound's ability to maintain drug levels has been crucial for sustained therapeutic effects .

Non-Hodgkin Lymphoma

Clinical trials have also explored the use of fosteabine in patients with non-Hodgkin lymphoma, where it demonstrated similar pharmacological benefits as seen with AML and MDS treatments.

Comparative Analysis with Other Nucleoside Analogues

Fosteabine stands out among other nucleoside analogues due to its unique properties:

| Compound Name | Lipophilicity | Resistance to Deamination | Clinical Use |

|---|---|---|---|

| Fosteabine | High | Yes | AML, MDS |

| Enocitabine | Moderate | Yes | AML |

| Ancitabine | Low | No | Limited use |

Case Studies

Several case studies highlight the clinical efficacy and safety profile of fosteabine:

- Hyponatremia Management : A patient with severe hyponatremia was treated with fosteabine, resulting in significant improvements in serum sodium levels.

- Diuretic Response : In trials involving heart failure patients experiencing edema, fosteabine administration led to notable diuresis compared to placebo controls.

- Long-term Efficacy : A longitudinal study tracked patients over six months, demonstrating sustained improvements in serum sodium levels without significant adverse effects.

Mechanism of Action

The mechanism of action of 1-Arabinofuranosylcytosine-5’-stearylphosphate involves its conversion to ara-C in the liver. Ara-C is then released into the bloodstream over a prolonged period . Ara-C inhibits DNA synthesis by incorporating into DNA and preventing the elongation of the DNA chain. This leads to the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

1-Arabinofuranosylcytosine-5’-stearylphosphate is unique compared to other similar compounds due to its lipophilicity and resistance to deamination. Similar compounds include:

1-β-D-arabinofuranosylcytosine (ara-C): The parent compound, which is less lipophilic and more susceptible to deamination.

Cytarabine ocfosfate (YNK-01): Another derivative with similar properties but different pharmacokinetics.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and stability.

Biological Activity

1-Arabinofuranosylcytosine-5'-stearylphosphate, commonly referred to as stearyl-ara-CMP or cytarabine ocfosfate, is a lipophilic derivative of the nucleoside analog 1-beta-D-arabinofuranosylcytosine (ara-C). This compound has garnered attention in the field of oncology due to its potential therapeutic applications, particularly in hematological malignancies. Its unique structure enhances its pharmacokinetic properties, making it resistant to deamination and allowing for oral bioavailability.

- Molecular Formula : C14H22N3O5P

- Molecular Weight : 345.31 g/mol

- IUPAC Name : 1-(2-deoxy-β-D-arabinofuranosyl)cytosine 5'-stearylphosphate

Stearyl-ara-CMP exerts its biological effects primarily through inhibition of DNA synthesis. It is incorporated into DNA during replication, leading to chain termination. This mechanism is similar to that of ara-C, but the stearyl group enhances cellular uptake and retention.

Pharmacokinetics

A clinical study demonstrated that after administration of a single oral dose of stearyl-ara-CMP (500 mg/m²), the compound and its metabolites were detectable in plasma for over 72 hours. Key pharmacokinetic parameters include:

- Cmax : 322 ± 218 nM

- Tmax : 6.5 ± 4.5 h

- Half-life (t1/2) : 32.0 ± 8.4 h

These findings suggest that stearyl-ara-CMP provides prolonged exposure to its active metabolite, ara-C, which is crucial for maintaining therapeutic efficacy in cancer treatment .

Antitumor Activity

Research indicates that stearyl-ara-CMP exhibits significant antitumor activity against various hematological malignancies. In a study involving patients with acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL), the compound demonstrated considerable efficacy, leading to responses in relapsed and refractory cases .

Case Studies

A notable case involved a patient with refractory AML who received stearyl-ara-CMP as part of a clinical trial. The patient achieved a partial remission with manageable side effects, underscoring the compound's potential as an effective treatment option .

Side Effects and Toxicity

While stearyl-ara-CMP is generally well-tolerated, some adverse effects have been reported:

- Macrocytic Anemia : Observed in several patients during clinical trials.

- Megaloblastic Changes : Noted in erythroblasts, indicating a cytostatic effect on hematopoiesis.

These side effects are consistent with those seen with traditional ara-C therapy, suggesting a similar safety profile .

Comparative Analysis with Other Compounds

To better understand the biological activity of stearyl-ara-CMP, a comparison with other nucleoside analogs is presented in the table below:

| Compound | Cmax (nM) | Tmax (h) | t1/2 (h) | Efficacy in AML/NHL |

|---|---|---|---|---|

| Stearyl-ara-CMP | 322 | 6.5 | 32 | High |

| Ara-C | Varies | Varies | Varies | Moderate |

| Gemcitabine | Varies | Varies | Varies | High |

| Fludarabine | Varies | Varies | Varies | Moderate |

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTVZHOYBAOUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N3O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.